molecular formula C7H13NO3 B1454487 ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid CAS No. 1354002-75-7

((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Cat. No.: B1454487
CAS No.: 1354002-75-7
M. Wt: 159.18 g/mol
InChI Key: FVWNVXIYNYGOAS-ZCFIWIBFSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Yeast Cell Death Mechanisms

Research on acetic acid, which shares structural similarities with “((R)-3-Hydroxy-piperidin-1-yl)-acetic acid,” has elucidated its role in inducing cell death in yeasts, serving as a model for studying regulated cell death mechanisms. This knowledge is crucial for developing robust yeast strains for industrial applications and designing improved biomedical strategies (S. Chaves, A. Rego, Vítor M. Martins, Cátia Santos-Pereira, M. Sousa, M. Côrte-Real, 2021).

Industrial and Environmental Applications

Organic acids, including acetic acid, are explored for their potential in environmental and industrial sectors, such as in acidizing operations in oil and gas industries to enhance production efficiency. The use of organic acids is favored due to their lower corrosiveness and environmental impact compared to traditional acids like hydrochloric acid (Luai Alhamad, Ahmed Alrashed, E. Munif, J. Miskimins, 2020).

Pharmacology and Drug Development

The piperidine structure, a component of “this compound,” is significant in pharmacology. Piperidine alkaloids, for instance, are vital in developing therapeutic agents due to their varied biological activities. These compounds serve as a foundation for designing drugs with high therapeutic efficacy across different medical applications (L. Singh, A. Upadhyay, P. Dixit, et al., 2021).

Antioxidant Properties and Biological Activities

Hydroxycinnamic acids, closely related to the structure of “this compound,” exhibit significant antioxidant properties. Understanding their structure-activity relationships has been essential in medicinal chemistry, aiming to generate potent antioxidant molecules for managing oxidative stress-related diseases (N. Razzaghi-Asl, J. Garrido, H. Khazraei, et al., 2013).

Biotechnological Production

The biotechnological production of compounds such as poly-D-3-hydroxybutyrate from CO2, involving autotrophic cultures of bacteria like Ralstonia eutropha, is another area of interest. This process exemplifies the potential of using microbial fermentation to convert greenhouse gases into valuable biopolymers, demonstrating the versatility of biotechnological applications in addressing environmental concerns (A. Ishizaki, K. Tanaka, N. Taga, 2001).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. For example, if the compound is a drug, the mechanism of action might describe how it interacts with biological systems to produce its therapeutic effects .

Safety and Hazards

Safety and hazards analysis involves determining the potential risks associated with the compound. This can include toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved .

Properties

IUPAC Name

2-[(3R)-3-hydroxypiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVXIYNYGOAS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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